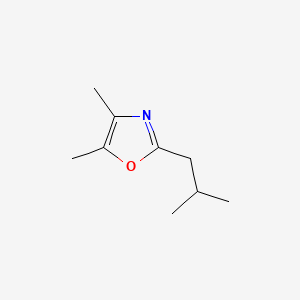

2-Isobutyl-4,5-dimethyloxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Isobutyl-4, 5-dimethyloxazole, also known as 4, 5-dimethyl-2-isobutyloxazole or oxazole, 4, 5-dimethyl-2-isobutyl, belongs to the class of organic compounds known as 2, 4, 5-trisubstituted oxazoles. 2, 4, 5-trisubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2, 4 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. 2-Isobutyl-4, 5-dimethyloxazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-isobutyl-4, 5-dimethyloxazole is primarily located in the membrane (predicted from logP). 2-Isobutyl-4, 5-dimethyloxazole is a burnt and roasted tasting compound that can be found in potato. This makes 2-isobutyl-4, 5-dimethyloxazole a potential biomarker for the consumption of this food product.

化学反応の分析

Nucleophilic Substitution Reactions

The nitrogen atom in the oxazole ring can act as a nucleophile, facilitating substitution reactions. For example:

-

Reaction with Electrophiles : The nitrogen undergoes alkylation or acylation under basic conditions. This reactivity is leveraged in synthesizing derivatives for flavor chemistry applications.

-

Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) can attack the electron-deficient carbon adjacent to the nitrogen, leading to ring opening followed by re-cyclization or further functionalization.

Electrophilic Aromatic Substitution

-

Methyl Groups : The 4- and 5-methyl groups donate electron density via hyperconjugation, slightly activating the ring at positions 2 and 3 .

-

Isobutyl Group : The bulky isobutyl substituent at position 2 sterically hinders reactions at adjacent sites, directing electrophiles to less hindered positions.

Cycloaddition Reactions

The compound participates in cycloadditions, particularly [4+2] Diels-Alder reactions, where the oxazole ring acts as a dienophile. These reactions are valuable for constructing polycyclic structures in organic synthesis.

Redox Reactivity

Oxazole rings are generally resistant to oxidation, but substituents can alter this behavior:

-

Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), methyl groups may oxidize to carboxylic acids, though this is less common due to steric protection from the isobutyl group.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) can reduce the oxazole ring to a tetrahydrooxazole, though the reaction is slow due to aromatic stability.

Condensation and Rearrangements

-

Aldol Condensation : The methyl groups at positions 4 and 5 can participate in condensation reactions with aldehydes under basic conditions, forming extended conjugated systems .

-

Claisen Rearrangement : Thermal conditions may induce rearrangements, though limited examples are documented for this specific compound.

Mechanistic Insights

The reaction pathways often involve:

-

Nucleophilic Attack : Initiated at the nitrogen or adjacent carbon, leading to ring opening.

-

Re-cyclization : Intermediate species may re-form the oxazole ring or generate new heterocycles.

-

Steric and Electronic Modulation : The isobutyl group directs reactivity away from position 2, while methyl groups subtly activate adjacent sites .

Comparative Reactivity of Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 4,5-Dimethyl-2-isopropyloxazole | Higher electrophilic substitution due to less steric bulk |

| 2-Isobutyl-4,5-dimethylthiazole | Enhanced nucleophilicity from sulfur atom |

| 4-Methyl-2-isopropylthiazole | Greater stability in redox reactions |

特性

CAS番号 |

26131-91-9 |

|---|---|

分子式 |

C9H15NO |

分子量 |

153.22 g/mol |

IUPAC名 |

4,5-dimethyl-2-(2-methylpropyl)-1,3-oxazole |

InChI |

InChI=1S/C9H15NO/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3 |

InChIキー |

SNRVAFQIIFPYDR-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)CC(C)C)C |

正規SMILES |

CC1=C(OC(=N1)CC(C)C)C |

密度 |

0.910-0.916 |

Key on ui other cas no. |

26131-91-9 |

物理的記述 |

Yellowish liquid; Burnt roasted aroma |

溶解性 |

Insoluble in water Soluble (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。